Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of N-(1,1'-Biphenyl)-4-ylformamide
Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of N-(1,1'-Biphenyl)-4-ylformamide
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound: Formamide, N-(1,1'-biphenyl)-4-yl- (CAS: 5472-79-7)
Executive Summary
In contemporary drug discovery and organometallic chemistry, the biphenyl scaffold serves as a "privileged structure," capable of engaging in robust hydrophobic interactions and π−π stacking within deep protein binding pockets. N-(1,1'-Biphenyl)-4-ylformamide (also known as N-(4-biphenylyl)formamide) is a highly versatile chemical intermediate. While it possesses inherent value as a pharmacophore, its primary utility lies in its role as a stable precursor for the synthesis of 4-isocyanobiphenyl—a critical building block for multicomponent Ugi/Passerini reactions and the assembly of transition-metal catalysts.
This whitepaper provides an in-depth analysis of the physicochemical properties, structural implications, and validated synthetic workflows associated with N-(1,1'-biphenyl)-4-ylformamide, designed to empower researchers with actionable, self-validating methodologies.
Physicochemical Properties & Molecular Weight
Understanding the physicochemical profile of N-(1,1'-biphenyl)-4-ylformamide is critical for predicting its behavior in both biological systems (pharmacokinetics) and synthetic environments (solubility, reactivity). The data summarized below is aggregated from authoritative chemical databases [1][2].
Quantitative Data Summary
| Property | Value | Method / Source |
| Molecular Formula | C₁₃H₁₁NO | - |
| Molecular Weight | 197.23 g/mol | Computed [1] |
| Exact Mass | 197.08406 Da | Computed[2] |
| Density | 1.15 g/cm³ | Predicted [2] |
| Boiling Point | 400.9 °C (at 760 mmHg) | Predicted [2] |
| Flash Point | 239.1 °C | Predicted [2] |
| LogP (Octanol/Water) | 3.63 | Experimental / XLogP3: 3.2 [1] |
| Topological Polar Surface Area (TPSA) | 29.1 Ų | Computed [1] |
| Hydrogen Bond Donors | 1 | - |
| Hydrogen Bond Acceptors | 1 | - |
| Rotatable Bonds | 2 | - |
Pharmacokinetic & Structural Implications
From a medicinal chemistry perspective, N-(1,1'-biphenyl)-4-ylformamide exhibits near-ideal parameters for passive membrane permeability, strictly adhering to Lipinski's Rule of Five.
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Lipophilicity (LogP = 3.63): The highly hydrophobic biphenyl system drives the LogP to 3.63, ensuring excellent partitioning into lipid bilayers. This makes derivatives of this scaffold highly effective at crossing the blood-brain barrier (BBB) or penetrating dense cellular membranes.
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Polar Surface Area (TPSA = 29.1 Ų): The low TPSA, localized entirely on the formamide moiety, minimizes desolvation penalties when the molecule enters a hydrophobic binding pocket (such as those found in kinases or G-protein coupled receptors).
Impact of key physicochemical properties on the pharmacokinetic profile of the biphenyl scaffold.
Synthetic Methodologies & Applications
As a Senior Application Scientist, I frequently observe that the true value of N-(1,1'-biphenyl)-4-ylformamide is unlocked during its downstream conversion. The formamide group is a classic, stable precursor that can be dehydrated to yield 4-isocyanobiphenyl .
Isocyanides are notoriously difficult to store due to their sensitivity to hydrolysis and tendency to polymerize. Therefore, synthesizing the stable formamide intermediate allows researchers to store the biphenyl scaffold indefinitely and dehydrate it in situ or immediately prior to use. Once converted to the isocyanide, the compound acts as a potent σ -donor and π -acceptor ligand, frequently used to synthesize robust transition-metal complexes (e.g., Rhodium catalysts) [3].
Workflow detailing the synthesis of N-(1,1'-biphenyl)-4-ylformamide and its downstream conversion.
Experimental Protocols
The following protocols are designed as self-validating systems. The causality behind each reagent choice and temperature control is explicitly detailed to ensure maximum yield and safety.
Protocol A: Synthesis of N-(1,1'-Biphenyl)-4-ylformamide
Objective: Formylation of 4-aminobiphenyl to yield the stable formamide intermediate.
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Preparation: In a 250 mL round-bottom flask, dissolve 50 mmol of 4-aminobiphenyl in 100 mL of anhydrous toluene.
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Causality: Toluene is selected as the solvent because it allows for the azeotropic removal of water (a byproduct of the condensation), thereby driving the equilibrium toward the formation of the amide.
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Reaction: Add 150 mmol (3 equivalents) of concentrated formic acid. Equip the flask with a Dean-Stark trap and a reflux condenser.
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Reflux: Heat the mixture to reflux (approx. 110 °C) for 4-6 hours until water ceases to collect in the trap.
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Workup: Cool the reaction to room temperature. Wash the organic layer with saturated aqueous NaHCO₃ to remove unreacted formic acid, followed by brine. Dry over anhydrous Na₂SO₄.
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Isolation: Evaporate the toluene under reduced pressure to yield the crude N-(1,1'-biphenyl)-4-ylformamide. Recrystallize from ethanol if high purity is required.
Protocol B: Dehydration to 4-Isocyanobiphenyl
Objective: Conversion of the formamide to a reactive isocyanide ligand [3].
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Preparation: In a flame-dried Schlenk flask under a nitrogen atmosphere, dissolve 20 mmol of N-(1,1'-biphenyl)-4-ylformamide and 60 mmol of triethylamine (Et₃N) in 50 mL of anhydrous dichloromethane (CH₂Cl₂).
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Causality: Et₃N acts as a non-nucleophilic base to neutralize the HCl generated during the reaction. Without it, the acidic environment would rapidly hydrolyze or polymerize the sensitive isocyanide product.
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Cooling: Submerge the flask in an ice-water bath to strictly maintain 0 °C.
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Causality: The dehydration reaction is highly exothermic. Strict temperature control prevents runaway reactions and thermal degradation of the product.
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Activation: Dropwise, add 24 mmol of phosphorus(V) oxychloride (POCl₃) over 15 minutes. POCl₃ specifically activates the formamide carbonyl oxygen, converting it into a superior leaving group to facilitate the elimination.
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Quenching: Stir for 1 hour at 0 °C, then carefully quench the reaction by pouring it into a beaker containing 100 mL of ice-cold saturated Na₂CO₃ solution.
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Validation (Self-Validating Step): Extract the organic layer, dry, and concentrate. Immediately analyze the crude product via Infrared (IR) Spectroscopy.
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Success Metric: The complete disappearance of the broad N-H/C=O stretches (~1650-3300 cm⁻¹) and the appearance of a sharp, intense ν (N≡C) stretch at ~2144 cm⁻¹ confirms successful conversion [3].
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References
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National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 95684, Formamide, N-(1,1'-biphenyl)-4-yl-". PubChem. URL:[Link]
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LookChem. "Formamide, N-(1,1'-biphenyl)-4-yl- Chemical Properties, Suppliers, and Technology Process". LookChem. URL:[Link]
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Royal Society of Chemistry (RSC). "Electronic Supplementary Information: Synthesis of Rhodium Complexes using 4-biphenyl isocyanide". RSC.org. URL:[Link]
